molecular formula C21H28N2O4S B296214 N-(2,6-diethylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide

N-(2,6-diethylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide

Cat. No. B296214
M. Wt: 404.5 g/mol
InChI Key: DKMTYYMPCFYBAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-diethylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide, also known as DMSO-2-Me2SO, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide is not yet fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their eventual death.
Biochemical and Physiological Effects
N-(2,6-diethylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,6-diethylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide in lab experiments is its relatively low toxicity, making it a safer alternative to other chemicals that may be more harmful. However, one limitation of using this compound is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on N-(2,6-diethylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide. One area of focus could be on the development of new cancer therapies based on this compound. Another area of research could be on the potential use of N-(2,6-diethylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide in the treatment of other diseases such as neurodegenerative disorders. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in other fields.

Synthesis Methods

The synthesis of N-(2,6-diethylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide involves the reaction of 2,6-diethylphenylamine with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with N-methylacetamide to yield the final product. The synthesis of N-(2,6-diethylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide is a relatively straightforward process, making it a viable option for large-scale production.

Scientific Research Applications

N-(2,6-diethylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide has been the subject of extensive research in recent years, with many studies focusing on its potential applications in the field of medicine. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that N-(2,6-diethylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide exhibits potent anti-cancer activity, making it a potential candidate for the development of new cancer therapies.

properties

Molecular Formula

C21H28N2O4S

Molecular Weight

404.5 g/mol

IUPAC Name

N-(2,6-diethylphenyl)-2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]acetamide

InChI

InChI=1S/C21H28N2O4S/c1-6-16-9-8-10-17(7-2)21(16)22-20(24)14-23(4)28(25,26)18-11-12-19(27-5)15(3)13-18/h8-13H,6-7,14H2,1-5H3,(H,22,24)

InChI Key

DKMTYYMPCFYBAY-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CN(C)S(=O)(=O)C2=CC(=C(C=C2)OC)C

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CN(C)S(=O)(=O)C2=CC(=C(C=C2)OC)C

Origin of Product

United States

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